molecular formula C18H21NO B2504921 1-Benzhydryl-3-methoxy-3-methylazetidine CAS No. 168144-41-0

1-Benzhydryl-3-methoxy-3-methylazetidine

Cat. No.: B2504921
CAS No.: 168144-41-0
M. Wt: 267.372
InChI Key: JOZOHWCUJSNUHC-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methoxy-3-methylazetidine (CAS: 168144-41-0) is a substituted azetidine derivative featuring a benzhydryl (diphenylmethyl) group at position 1 and methoxy (-OCH₃) and methyl (-CH₃) substituents at position 3 of the azetidine ring. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.36 g/mol (calculated based on structural composition). This compound is commercially available with a purity of ≥95% and is utilized as a key intermediate in pharmaceutical synthesis and organic catalysis .

Properties

IUPAC Name

1-benzhydryl-3-methoxy-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOHWCUJSNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-methoxy-3-methylazetidine typically involves several steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-methoxy-3-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Benzhydryl-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

1-Benzhydryl-3-methoxy-3-methylazetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methoxy-3-methylazetidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Azetidine Derivatives

Core Structural Variations

The azetidine scaffold allows diverse substitutions that modulate physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Molecular Features
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Benzhydryl-3-methoxy-3-methylazetidine 168144-41-0 C₁₈H₂₁NO 267.36 -OCH₃, -CH₃ at C3
1-Benzhydrylazetidin-3-ol 18621-17-5 C₁₆H₁₇NO 239.31 -OH at C3
1-Benzhydryl-3-fluoroazetidine 617718-45-3 C₁₆H₁₆FN 241.30 -F at C3
1-Benzhydrylazetidine-3-carbonitrile 36476-86-5 C₁₇H₁₆N₂ 248.32 -CN at C3
1-Benzhydryl-3-(methoxymethylene)azetidine 676125-58-9 C₁₈H₁₉NO 265.35 Methoxymethylene (-CH₂-OCH₃) at C3

Functional Group Impact on Properties

Reactivity and Solubility
  • Methoxy and Methyl Groups (Main Compound): The electron-donating methoxy group enhances lipophilicity compared to polar groups like -OH.
  • Hydroxyl Group (1-Benzhydrylazetidin-3-ol): The -OH group enables hydrogen bonding, increasing aqueous solubility but limiting blood-brain barrier penetration .
  • Fluorine (1-Benzhydryl-3-fluoroazetidine): Fluorination improves metabolic stability and membrane permeability, a common strategy in drug design .
  • Nitrile Group (1-Benzhydrylazetidine-3-carbonitrile): The -CN group is electron-withdrawing, enhancing reactivity in nucleophilic substitutions .

Pharmaceutical Relevance

  • This compound: Its lipophilic profile makes it suitable for central nervous system (CNS) drug candidates targeting GPCRs or ion channels.
  • 1-Benzhydrylazetidin-3-ol: The hydroxyl group aligns with kinase inhibitor scaffolds, as seen in kinase-binding motifs .

Biological Activity

1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO, characterized by its unique structural features, including a benzhydryl group and a methoxy substituent on a three-membered azetidine ring. This compound has garnered interest in both organic and medicinal chemistry due to its potential applications and biological activities.

  • Molecular Weight : 267.4 g/mol
  • Chemical Structure : The compound features an azetidine ring substituted with a benzhydryl group, methoxy group, and methyl group.
  • Solubility : Moderately soluble in water with varying solubility reported across different studies (e.g., 0.423 mg/ml) .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-benzhydryl-3-methylazetidin-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. This method is crucial for introducing the methanesulfonate group, enhancing the compound's reactivity and applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including various enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing metabolic pathways and cellular processes .

Pharmacological Studies

Research indicates that this compound exhibits potential pharmacological properties, making it a candidate for further investigation in drug development. Notably, it has been identified as a CYP2D6 inhibitor , which is significant for drug metabolism .

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameCYP InhibitionBiological Activity
This compoundCYP2D6Potential anti-inflammatory effects
1-BenzhydrylazetidineNoModerate analgesic properties
1-Benzhydryl-3-(methoxymethyl)azetidineNoAntimicrobial activity
3-Aminomethyl-1-benzhydrylazetidineYesNeuroprotective effects

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, this compound exhibits low toxicity profiles; however, further comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzhydryl-3-methoxy-3-methylazetidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving azetidine ring formation and subsequent functionalization. Key steps may include nucleophilic substitution at the azetidine nitrogen or coupling reactions with benzhydryl groups. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) should be systematically tested to optimize yield. Use HPLC or GC-MS to monitor reaction progress .
  • Experimental Design : Employ a fractional factorial design to evaluate the impact of variables like stoichiometry, temperature, and catalyst loading. Statistical tools (ANOVA) can identify significant factors .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) to verify the azetidine ring, benzhydryl group, and methoxy-methyl substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (C₂₀H₂₃NO, MW 293.4 g/mol) .
  • Validation : Compare spectral data with PubChem entries or computational predictions (e.g., ChemDraw simulations) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling Guidelines : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound across studies be resolved?

  • Analysis Framework : Compare assay conditions (e.g., cell lines, concentrations, solvent carriers). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic stability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Data Reconciliation : Perform meta-analysis of published datasets, adjusting for variables like purity (≥95% vs. lower grades) and stereochemical impurities .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Modeling Approaches : Use DFT calculations (e.g., Gaussian or ORCA software) to map electron density on the azetidine nitrogen and benzhydryl group. Molecular dynamics simulations can assess steric effects from the methoxy-methyl substituent .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How does the benzhydryl group influence the compound’s pharmacokinetic properties?

  • Methodology : Conduct in vitro ADME assays (e.g., microsomal stability, PAMPA for permeability) to compare with analogs lacking the benzhydryl moiety. Structural analogs from PubChem (e.g., 1-Benzhydryl-3-(4-chlorophenoxy)azetidine) provide reference data .

Q. What advanced techniques characterize surface interactions of this compound in material science applications?

  • Techniques : Use microspectroscopic imaging (AFM-IR or ToF-SIMS) to analyze adsorption on silica or polymer surfaces. In situ XPS can track oxidation states during catalytic reactions .

Data Contradiction & Optimization

Q. How should researchers address inconsistencies in reported purity levels of commercial or synthesized batches?

  • Resolution : Perform orthogonal purity assessments (HPLC, DSC for melting point analysis, elemental analysis). Trace impurities (e.g., residual solvents) can be quantified via GC-MS .

Q. What experimental designs optimize reaction conditions for scaling up synthesis?

  • Design : Use response surface methodology (RSM) to model interactions between variables (e.g., pressure, mixing rate). Pilot-scale reactors should replicate lab conditions while monitoring heat transfer and mass flow .

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